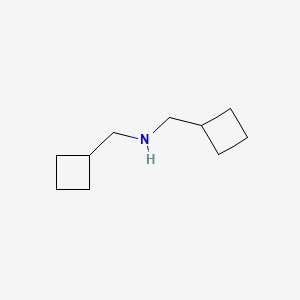

Bis(cyclobutylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

1-cyclobutyl-N-(cyclobutylmethyl)methanamine |

InChI |

InChI=1S/C10H19N/c1-3-9(4-1)7-11-8-10-5-2-6-10/h9-11H,1-8H2 |

InChI Key |

ZISAXGBWLHFPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNCC2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis Cyclobutylmethyl Amine

Controlled Amination Reactions for Bis(cyclobutylmethyl)amine Formation

The direct formation of this compound can be achieved through several classical and modern synthetic routes, each offering distinct advantages in terms of efficiency, control, and substrate scope.

Reductive amination is a highly efficient and widely used method for the synthesis of amines. The most direct approach to this compound via this strategy involves the reaction of cyclobutylmethylamine with cyclobutanecarboxaldehyde. The reaction proceeds in two main stages:

Imine Formation: Cyclobutylmethylamine acts as a nucleophile, attacking the carbonyl carbon of cyclobutanecarboxaldehyde. This is typically performed under mildly acidic conditions (e.g., pH 5-6) to activate the carbonyl group toward nucleophilic attack without fully protonating the amine. The initial addition product, a hemiaminal, rapidly dehydrates to form a Schiff base, specifically N-(cyclobutylmethyl)cyclobutylmethanimine.

Reduction: The resulting imine is then reduced in situ to the target secondary amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting aldehyde.

Several reducing agents are suitable for this transformation, each with specific operational requirements. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine intermediate. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

Table 1: Comparison of Reducing Agents for the Reductive Amination Synthesis of this compound

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, selective for imines over aldehydes, no toxic byproducts. | Moisture-sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH, stable in protic solvents. | Highly toxic cyanide byproducts are generated upon quenching. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | "Green" process with high atom economy, scalable. | Requires specialized pressure equipment, catalyst may be pyrophoric. |

Direct N-alkylation provides an alternative route to this compound. This method involves the reaction of a primary amine (cyclobutylmethylamine) with an alkylating agent, such as cyclobutylmethyl bromide or cyclobutylmethyl tosylate. The reaction is a nucleophilic substitution (typically Sₙ2) where the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

A significant challenge in this approach is controlling the degree of alkylation. The product, this compound, is also nucleophilic and can react with another molecule of the alkylating agent to form the tertiary amine, tris(cyclobutylmethyl)amine. Further reaction can lead to a quaternary ammonium (B1175870) salt. To mitigate this, reaction conditions must be carefully controlled. Using a slight excess of the starting primary amine can favor the formation of the desired secondary amine. The reaction must be carried out in the presence of a base to neutralize the acid (e.g., HBr) generated during the reaction, which would otherwise protonate and deactivate the starting amine.

Table 2: Precursors and Conditions for N-Alkylation Synthesis

| Cyclobutylmethyl Precursor (Alkylating Agent) | Leaving Group | Typical Base | Comments |

| Cyclobutylmethyl Bromide | Br⁻ | Potassium Carbonate (K₂CO₃) | Good reactivity; bromide is a competent leaving group. |

| Cyclobutylmethyl Iodide | I⁻ | Diisopropylethylamine (DIPEA) | Higher reactivity than bromide but may be less stable. |

| Cyclobutylmethyl Tosylate | TsO⁻ | Triethylamine (Et₃N) | Excellent leaving group, often used for less reactive systems. |

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are prized for their ability to rapidly generate molecular complexity. While classical MCRs like the Ugi or Passerini reactions are not suited for the direct synthesis of a simple symmetrical secondary amine, they offer powerful methodologies for creating complex tertiary amine analogues derived from a this compound scaffold. google.comresearchgate.netdigimat.in

For instance, this compound can serve as the secondary amine component in a photocatalytic olefin-hydroaminoalkylation. researchgate.net In this process, the amine, an aldehyde, and an alkene are coupled under visible-light irradiation with a suitable photocatalyst. This would generate a complex tertiary amine containing the bis(cyclobutylmethyl)amino moiety, demonstrating the utility of this core structure in diversity-oriented synthesis.

Table 3: Hypothetical Multicomponent Reaction for a this compound Analogue

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Petasis Borono-Mannich | This compound | An Aldehyde (e.g., Benzaldehyde) | A Boronic Acid (e.g., Phenylboronic acid) | α-Substituted Tertiary Amine |

| Photocatalytic Olefin-Hydroaminoalkylation | This compound | An Aldehyde (e.g., Butyraldehyde) | An Activated Alkene (e.g., Butyl acrylate) | Complex Tertiary Alkylamine |

Stereoselective Synthesis of this compound Analogues

When substituents are introduced onto the cyclobutane (B1203170) rings, chiral centers are created, necessitating stereoselective synthetic methods to control the absolute and relative stereochemistry of the products.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of a chiral analogue, one could employ an Evans oxazolidinone auxiliary. youtube.comsantiago-lab.com For example, a substituted cyclobutanecarboxylic acid could be coupled to a chiral oxazolidinone. The resulting acyl oxazolidinone can then undergo highly diastereoselective α-alkylation to install another substituent with excellent stereocontrol. Subsequent removal of the auxiliary can yield an enantiomerically enriched carboxylic acid, which can then be converted to a chiral cyclobutylmethylamine precursor via standard functional group manipulations (e.g., reduction to the alcohol, conversion to a leaving group, and displacement with azide (B81097) followed by reduction). This chiral primary amine can then be used in the aforementioned synthetic routes.

Another powerful method involves the use of SAMP/RAMP hydrazones, pioneered by Corey and Enders. wikipedia.orgmit.edu A substituted cyclobutanone (B123998) can be condensed with (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) to form a chiral hydrazone. Deprotonation followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Ozonolysis or hydrolysis then cleaves the auxiliary to reveal the α-alkylated ketone with high enantiomeric excess, which can be further elaborated into a chiral amine. wikipedia.org

Table 4: Chiral Auxiliary-Based Strategy for a Chiral Cyclobutane Precursor

| Auxiliary Type | Key Intermediate | Transformation | Stereochemical Control |

| Evans Oxazolidinone | Acyl Oxazolidinone | Diastereoselective Enolate Alkylation | The bulky substituent on the auxiliary blocks one face of the enolate. |

| SAMP/RAMP Hydrazone | Chiral Hydrazone | Diastereoselective α-Alkylation of the Aza-enolate | The lithium cation chelates to the methoxy (B1213986) group and the nitrogen, creating a rigid structure that directs the electrophile. |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation and asymmetric reductive amination are premier strategies for synthesizing chiral amines. nih.govacs.org

A direct method to synthesize a chiral this compound analogue involves the asymmetric reductive amination of a prochiral, substituted cyclobutanone with cyclobutylmethylamine. This reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids. google.comacs.orgnih.gov The catalyst activates the intermediate imine towards reduction by forming a chiral ion pair, which is then reduced by a hydride source like a Hantzsch ester. The chiral environment created by the catalyst ensures that the hydride is delivered to one face of the imine preferentially, resulting in a high enantiomeric excess of the product. acs.org

Alternatively, transition metal catalysis can be employed for the asymmetric hydrogenation of an enamine or imine intermediate. researchgate.netbohrium.com Iridium or Rhodium complexes bearing chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of C=N bonds, providing access to chiral amines with excellent enantioselectivities. nih.govacs.org

Table 5: Asymmetric Catalysis Approaches for Chiral Amine Synthesis

| Catalytic System | Substrate | Reductant/Hydrogen Source | Mechanism of Stereocontrol |

| Chiral Phosphoric Acid | Prochiral Ketone + Amine | Hantzsch Ester | The catalyst forms a chiral hydrogen-bonded complex with the iminium intermediate, guiding the nucleophilic attack of the hydride. acs.org |

| Chiral Ir-Diphosphine Complex | Pre-formed Imine or Enamine | H₂ Gas | The substrate coordinates to the chiral metal center in a specific orientation, leading to facial-selective hydrogenation. acs.org |

| Imine Reductases (IREDs) | Prochiral Ketone + Amine | NADPH (cofactor) | The enzyme's active site binds the substrate in a specific conformation, leading to highly selective hydride transfer from the cofactor. researchgate.net |

Sustainable Synthesis Protocols for this compound

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact through the use of benign reagents, solvents, and energy-efficient processes. For the synthesis of this compound, a secondary amine, several advanced and sustainable protocols can be conceptualized based on established green chemistry principles for amine synthesis. These methods offer significant advantages over traditional synthetic routes, which often involve harsh reagents, produce substantial waste, and are energy-intensive. The focus of sustainable protocols is on atom economy, the reduction of byproducts, and the use of renewable resources.

Eco-friendly Reagents and Solvents

The choice of reagents and solvents is critical in establishing a sustainable synthetic process. For the synthesis of this compound, the ideal reagents would be readily available, derived from renewable sources if possible, and exhibit low toxicity.

One of the most promising green approaches for the N-alkylation of amines is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. rsc.org This atom-economic process utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.org In the context of this compound synthesis, this would involve the reaction of cyclobutylmethanol with cyclobutylamine. This approach avoids the use of hazardous alkyl halides and the subsequent formation of stoichiometric salt waste. The alcohol, cyclobutylmethanol, can potentially be derived from biomass, further enhancing the sustainability of the process. rsc.org

The selection of solvents is another crucial aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents such as water, supercritical fluids, or ionic liquids. Water is a particularly attractive solvent for amine synthesis due to its non-toxic, non-flammable nature and low cost. organic-chemistry.org The development of water-tolerant catalytic systems is therefore a key area of research for sustainable amine production.

The following table summarizes some eco-friendly reagents and solvents that could be employed in the sustainable synthesis of this compound:

| Reagent/Solvent | Rationale for Eco-friendliness | Potential Application in Synthesis |

| Cyclobutylmethanol | Can be potentially derived from renewable resources; acts as an alkylating agent in hydrogen borrowing catalysis. | Reactant for N-alkylation of cyclobutylamine. |

| Water | Non-toxic, non-flammable, and inexpensive. | Reaction solvent for catalytic N-alkylation. |

| Ethanol/Methanol | Can be produced from biomass; less toxic than many organic solvents. | Potential solvents and can also act as a source for the bridging methylene (B1212753) group in certain catalytic systems. rsc.org |

| Supercritical CO2 | Non-toxic, non-flammable, and readily available; easy to remove from the reaction mixture. | Alternative reaction medium to traditional organic solvents. |

Catalytic Pathways for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency and selectivity, often under milder conditions and with reduced waste generation. For the synthesis of this compound, several catalytic strategies can be envisioned to minimize environmental impact.

Hydrogen Borrowing Catalysis:

As mentioned, the "hydrogen borrowing" strategy is a powerful tool for the sustainable synthesis of secondary amines. rsc.org This process typically involves a metal catalyst that facilitates the temporary removal of hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with a primary amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, regenerating the catalyst and forming the desired secondary amine. rsc.org

Several transition metal complexes, particularly those of ruthenium and iridium, have proven to be highly effective catalysts for this transformation. rsc.orgorganic-chemistry.org For instance, Cp*-iridium half-sandwich complexes are known to be highly reactive and selective for the alkylation of amines with alcohols and can operate under mild conditions, even in water, without the need for a base or other additives. organic-chemistry.org

A hypothetical reaction scheme for the synthesis of this compound via hydrogen borrowing catalysis is shown below:

Cyclobutylamine + Cyclobutylmethanol --(Catalyst)--> this compound + Water

Reductive Amination:

Reductive amination is a versatile method for the synthesis of amines. A sustainable approach to this method would involve the reaction of cyclobutylmethanamine (B1581762) with cyclobutanecarbaldehyde (formed in situ from cyclobutylmethanol) followed by a green reduction step. The choice of reducing agent is critical for the sustainability of this process. While traditional reducing agents like lithium aluminum hydride generate significant waste, more environmentally friendly options such as catalytic hydrogenation or the use of sodium borohydride (B1222165) in the presence of a suitable catalyst can be employed. youtube.com

Lewis Acid Catalysis:

Recent research has shown the utility of Lewis acid catalysis in the synthesis of complex cyclobutyl amines from bicyclo[1.1.0]butanes. chemrxiv.orgchemrxiv.org While not inherently a "green" method in all its aspects, the development of catalytic reactions with high atom economy and selectivity contributes to more sustainable chemical manufacturing. The use of a catalyst reduces the need for stoichiometric reagents and can lead to milder reaction conditions.

The following table provides an overview of potential catalytic systems for the sustainable synthesis of this compound:

| Catalytic System | Reaction Type | Advantages |

| Ruthenium complexes (e.g., [Ru(p-cymene)Cl2]2 with bidentate phosphines) | Hydrogen Borrowing | High efficiency, potential for use with biomass-derived alcohols. rsc.org |

| Iridium complexes (e.g., [Cp*Ir(Pro)Cl]) | Hydrogen Borrowing | High reactivity and selectivity, can be active in water. organic-chemistry.org |

| Gold-based catalysts | Reductive Amination | Can catalyze the addition of ammonia (B1221849) derivatives to organic compounds with high atom efficiency. sciencedaily.com |

| Manganese dioxide (in situ oxidant) | One-pot conversion of alcohols to imines | Enables a one-pot process when combined with a reducing agent. organic-chemistry.org |

By leveraging these advanced synthetic methodologies, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing processes.

Spectroscopic and Structural Elucidation of Bis Cyclobutylmethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and connectivity of organic molecules. For Bis(cyclobutylmethyl)amine, both ¹H and ¹³C NMR spectra are expected to provide key insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-H proton of the secondary amine is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the nitrogen atom would likely resonate as a doublet, coupled to the methine proton of the cyclobutyl ring. The cyclobutyl ring itself, with its puckered conformation, would give rise to a complex set of multiplets for the methine (-CH-) and methylene (-CH₂-) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. The carbon atoms of the methylene bridge directly attached to the nitrogen are expected to be deshielded and appear in a specific region of the spectrum. The carbons of the cyclobutyl ring will show distinct signals for the methine and methylene groups.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constants (Hz, predicted) |

|---|---|---|---|---|

| N-H | ~1.0 - 2.5 | - | br s | - |

| -N-CH₂- | ~2.5 - 2.8 | ~50 - 55 | d | J ≈ 7-8 |

| -CH-(cyclobutyl) | ~2.2 - 2.5 | ~35 - 40 | m | - |

| -CH₂-(cyclobutyl, C2/C4) | ~1.8 - 2.1 | ~25 - 30 | m | - |

| -CH₂-(cyclobutyl, C3) | ~1.6 - 1.8 | ~18 - 22 | m | - |

To definitively assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal the scalar coupling network within the molecule. Cross-peaks would be expected between the -N-CH₂- protons and the adjacent methine proton of the cyclobutyl ring. Further correlations would be observed between the protons within the cyclobutyl ring, helping to unravel the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded. It would be instrumental in assigning the carbon signals based on the already assigned proton resonances. For instance, the protons of the -N-CH₂- group would show a correlation to the corresponding carbon signal in the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about through-space proximity of protons. For a flexible molecule like this compound, NOESY or ROESY spectra could reveal conformational preferences by showing correlations between protons that are close in space, such as between the protons of the two cyclobutylmethyl groups researchgate.net.

This compound is expected to exhibit conformational flexibility due to rotation around the C-N bonds and puckering of the cyclobutane (B1203170) rings. Dynamic NMR spectroscopy, which involves recording NMR spectra at variable temperatures, would be a valuable tool to study these dynamic processes ox.ac.ukox.ac.uk.

At room temperature, certain conformational exchanges might be fast on the NMR timescale, leading to averaged signals. Upon cooling, the rate of these processes would decrease. If the exchange rate becomes slow enough, separate signals for the different conformers might be observed. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges semanticscholar.org. For instance, restricted rotation around the C-N bonds could lead to broadening and eventual splitting of the signals for the cyclobutylmethyl groups at low temperatures.

Advanced Vibrational Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine and the cyclobutane rings.

N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: The C-H stretching vibrations of the methylene and methine groups in the cyclobutylmethyl fragments will appear in the region of 2850-3000 cm⁻¹.

N-H Bend: An N-H bending vibration may be observed in the 1550-1650 cm⁻¹ region, although it is often weak for secondary amines.

C-N Stretch: The C-N stretching vibration is expected to appear in the range of 1180-1250 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic vibrational modes, including ring puckering and breathing modes, which would give rise to absorptions in the fingerprint region of the spectrum.

Predicted Infrared (IR) Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (asymmetric) | ~2950 | Strong |

| C-H Stretch (symmetric) | ~2870 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-N Stretch | 1180 - 1250 | Medium |

| Cyclobutane Ring Puckering | Below 1000 | Variable |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton.

Symmetric C-H Stretches: The symmetric C-H stretching vibrations are typically strong in the Raman spectrum.

C-C Stretches: The C-C stretching vibrations of the cyclobutane ring and the methylene bridge would be prominent.

Ring Breathing Mode: A characteristic and often intense peak corresponding to the symmetric "breathing" vibration of the cyclobutane ring is expected.

By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

For this compound (C₁₀H₁₉N), the molecular formula would be confirmed by high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio (m/z) with high accuracy. The nominal molecular weight is 153.26 g/mol .

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of secondary amines. The molecular ion peak ([M]⁺) may be observed, and its odd mass would be consistent with the presence of one nitrogen atom (the Nitrogen Rule).

Common fragmentation pathways for secondary amines involve alpha-cleavage, which is the cleavage of a bond beta to the nitrogen atom. In the case of this compound, this would involve the loss of a cyclobutyl radical or a propyl radical (from ring opening), leading to the formation of stable iminium ions.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 153 | [C₁₀H₁₉N]⁺ | Molecular Ion |

| 98 | [CH₂=N⁺H(CH₂-c-C₄H₇)] | α-cleavage (loss of C₄H₇ radical) |

| 84 | [c-C₄H₇-CH=N⁺H₂] | Rearrangement and cleavage |

| 56 | [c-C₄H₈]⁺ | Loss of aminomethyl radical |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

The analysis of these fragment ions would provide strong evidence for the presence of the cyclobutylmethyl groups and the secondary amine functionality, thus confirming the structure of this compound.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

No published X-ray crystallographic data for this compound could be located. This type of analysis would provide precise three-dimensional coordinates of the atoms in the crystal lattice, offering definitive insights into its solid-state conformation, intramolecular bond lengths, bond angles, and intermolecular interactions.

To illustrate the type of data that would be presented had it been available, a generic template for a crystallographic data table is provided below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C10H19N |

| Formula weight | 153.27 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = 90° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ μμ μ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | nnnn [R(int) = 0.rrrr] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ddd / r / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R1 = 0.rrrr, wR2 = 0.wwww |

| R indices (all data) | R1 = 0.rrrr, wR2 = 0.wwww |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Chiroptical Methods for Absolute Stereochemical Assignment

There is no available information on the use of chiroptical methods for the determination of the absolute stereochemistry of this compound. As this compound possesses chiral centers, techniques such as circular dichroism (CD) spectroscopy would be instrumental in assigning the (R) or (S) configuration of each stereocenter. Such an analysis involves comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for a known absolute configuration.

A representative table for presenting chiroptical data is shown below, which would typically include the wavelength of maximum absorption (λmax), the change in molar absorption (Δε), and the solvent used.

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Solvent |

| 210 | +2.5 | Methanol |

| 235 | -1.8 | Methanol |

| 260 | +0.5 | Methanol |

The instructions emphasize a strict adherence to an outline centered exclusively on this compound, including the generation of specific data tables. Without primary research sources detailing quantum mechanical investigations, conformational analyses, and reaction modeling of this exact molecule, it is not possible to generate the content as requested without resorting to speculation, which would compromise scientific accuracy.

Therefore, the article focusing solely on the theoretical and computational chemistry of this compound with detailed research findings and data tables cannot be generated at this time due to the absence of specific scientific studies on this compound.

Theoretical and Computational Chemistry of Bis Cyclobutylmethyl Amine

Reaction Pathway Modeling and Activation Energy Calculations

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, offering a deep understanding of the kinetics and mechanisms of chemical reactions involving Bis(cyclobutylmethyl)amine. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to locate and characterize transition states for reactions involving amines. wikipedia.org For a hypothetical reaction of this compound, such as N-alkylation or acylation, computational chemists would model the potential energy surface to identify the transition state structure. libretexts.org The process involves geometry optimization to find a stationary point on the potential energy surface where the energy is a maximum along the reaction coordinate and a minimum in all other directions. This is confirmed by a frequency calculation, where a transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state connects the reactants and products of the desired reaction. researchgate.net These calculations trace the reaction pathway downhill from the transition state, confirming the reactants and products it links.

Table 1: Hypothetical Transition State Data for a Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| N-Alkylation | B3LYP | 6-31G(d) | 25.4 | -250.7 |

| Acylation | M06-2X | def2-TZVP | 15.8 | -310.2 |

Note: The data in this table is illustrative and not based on published calculations for this compound.

Solvent Effects on Reaction Mechanisms

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. For reactions involving this compound, computational models can be used to simulate the effects of different solvents. Solvation models are broadly categorized into explicit and implicit models.

Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solvent-solute interactions but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. aip.org These models are computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, products, and transition states.

For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy, thereby increasing the reaction rate. Computational studies on other amines have shown that factors such as the solvent's dielectric constant and its ability to form hydrogen bonds can have a profound impact on reaction kinetics. researchgate.net

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | B3LYP/6-31G(d) | 25.4 |

| Toluene | 2.4 | IEF-PCM | 22.1 |

| Dichloromethane | 9.1 | IEF-PCM | 19.5 |

| Water | 78.4 | IEF-PCM | 16.3 |

Note: The data in this table is illustrative and not based on published calculations for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, which can aid in their identification and structural elucidation. The primary spectroscopic techniques for which parameters can be reliably calculated are Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational (infrared and Raman) spectroscopy.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data.

Vibrational frequencies and intensities can also be calculated to simulate the infrared and Raman spectra of this compound. arxiv.org These calculations are valuable for assigning experimentally observed vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, and the puckering modes of the cyclobutane (B1203170) rings. ifo.lviv.uaresearchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Computational Method | Basis Set | Predicted Value |

| ¹³C NMR Chemical Shift (CH₂) | GIAO-B3LYP | 6-311+G(d,p) | 28.5 ppm |

| ¹H NMR Chemical Shift (N-CH₂) | GIAO-B3LYP | 6-311+G(d,p) | 2.6 ppm |

| N-H Stretch Frequency | B3LYP | 6-31G(d) | 3350 cm⁻¹ |

| C-N Stretch Frequency | B3LYP | 6-31G(d) | 1180 cm⁻¹ |

Note: The data in this table is illustrative and not based on published calculations for this compound.

Synthetic Applications of Bis Cyclobutylmethyl Amine in Complex Molecule Construction

Advanced Materials Science Applications

The unique structural features of cyclobutane (B1203170) derivatives suggest their potential for creating novel materials with specific properties. For instance, compounds like trans-1,2-Bis(aminomethyl)cyclobutane are noted for their potential in polymerization processes. cymitquimica.com However, a thorough search of the scientific literature and patent databases reveals no specific applications of Bis(cyclobutylmethyl)amine in advanced materials science.

Supramolecular Assembly Components

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific geometry and functionality of the constituent molecules dictate the structure and properties of the resulting supramolecular assembly.

This compound possesses key features that make it an intriguing candidate for a building block in supramolecular chemistry. The two secondary amine groups can act as hydrogen bond donors, while the nitrogen atoms themselves can be hydrogen bond acceptors. The bulky cyclobutylmethyl groups are expected to play a crucial role in directing the spatial arrangement of the molecules, potentially leading to the formation of discrete, well-defined assemblies or extended networks with porous structures.

The principles of supramolecular assembly are often demonstrated with diamine-containing systems. For example, in situ supramolecular gels have been formed by mixing 1,3-cyclohexane diamine with an isocyanate derivative mdpi.com. The formation of urea (B33335) moieties through the reaction of the amine and isocyanate groups creates strong intermolecular hydrogen-bonding interactions, leading to the self-assembly of a three-dimensional network that entraps the solvent, forming a gel mdpi.com.

Given its structure, this compound could potentially form various supramolecular structures, such as molecular capsules, rosettes, or coordination-driven assemblies when combined with appropriate complementary molecules. For instance, in the presence of a dicarboxylic acid, it could form a salt bridge network driven by both proton transfer and hydrogen bonding. With metal ions, the nitrogen atoms could act as ligands, leading to the formation of coordination polymers or discrete metallosupramolecular architectures.

The steric hindrance provided by the cyclobutylmethyl groups would likely prevent the formation of simple, planar hydrogen-bonded sheets, favoring more complex three-dimensional structures. This is a desirable trait for the construction of porous materials or host-guest systems where the internal cavities can be tailored by the size and shape of the building blocks.

Table 2: Potential Supramolecular Assemblies Incorporating this compound

| Complementary Component | Driving Non-Covalent Interaction | Potential Supramolecular Structure | Potential Application |

| Terephthalic Acid | Hydrogen bonding, proton transfer | 1D hydrogen-bonded chains or 2D sheets | Crystal engineering, functional materials |

| A metal salt (e.g., PdCl₂) | Coordination bonding | Discrete metallacycle or coordination polymer | Catalysis, sensing |

| A macrocyclic host (e.g., a cyclodextrin) | Host-guest interactions, hydrophobic effects | Inclusion complex | Drug delivery, molecular recognition |

Note: The assemblies and applications in this table are hypothetical and based on established principles of supramolecular chemistry.

Structure Reactivity and Structure Property Relationships of Bis Cyclobutylmethyl Amine Analogues

Systematic Modification of Cyclobutylmethyl Moieties and Impact on Reactivity

A systematic study on the modification of the cyclobutylmethyl moieties of bis(cyclobutylmethyl)amine and its direct impact on reactivity has not been extensively reported in the scientific literature. In principle, modifications to the cyclobutane (B1203170) ring, such as the introduction of substituents, would be expected to influence the reactivity of the amine through both steric and electronic effects. For instance, the addition of bulky substituents on the cyclobutane ring would likely increase steric hindrance around the nitrogen atom, potentially decreasing its nucleophilicity and basicity.

Electron-withdrawing or electron-donating groups on the cyclobutyl ring could also modulate the electron density on the nitrogen atom, thereby influencing its reactivity. However, without specific experimental data, such as reaction rate constants or pKa values for a series of systematically modified analogues, any discussion remains speculative.

Influence of Nitrogen Substitution on Electronic and Steric Properties

The nature of the substituents on the nitrogen atom of a secondary amine like this compound is a critical determinant of its chemical properties. Replacing the hydrogen atom with various alkyl or aryl groups would predictably alter the electronic and steric environment of the nitrogen center.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. Therefore, the introduction of a third alkyl group to form a tertiary amine would be expected to increase the electron density on the nitrogen, thereby increasing its basicity. Conversely, the introduction of an electron-withdrawing group, such as an aryl or acyl group, would decrease the electron density on the nitrogen, leading to a significant decrease in basicity and nucleophilicity.

Steric Effects: The size of the substituent on the nitrogen atom plays a crucial role in determining the steric accessibility of the nitrogen's lone pair of electrons. As the bulk of the substituent increases, steric hindrance around the nitrogen also increases, which can impede its ability to act as a nucleophile in chemical reactions.

A quantitative comparison of these effects for a series of N-substituted this compound analogues would require specific data from experimental studies, which are not currently available. A hypothetical data table illustrating these principles is presented below.

| N-Substituent (R in (C₄H₇CH₂)₂NR) | Electronic Effect | Expected Impact on Basicity | Steric Hindrance | Expected Impact on Nucleophilicity |

| -H | Reference | Reference | Low | Reference |

| -CH₃ | Electron-donating | Increase | Moderate | Decrease (relative to secondary amine) |

| -CH₂CH₃ | Electron-donating | Increase | Moderate-High | Significant Decrease |

| -Phenyl | Electron-withdrawing | Decrease | High | Significant Decrease |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound analogues.

Stereochemical Principles Governing Analogue Behavior

The stereochemistry of the cyclobutane rings and the arrangement of substituents around the nitrogen atom would be expected to have a profound influence on the behavior of this compound analogues. The cyclobutane ring itself is not planar and exists in a puckered conformation. The presence of substituents on the ring can lead to the existence of cis/trans isomers, each with distinct steric environments.

Furthermore, if the substituents on the cyclobutane rings or on the nitrogen atom are chiral, the resulting amine could exist as a mixture of diastereomers. These different stereoisomers would likely exhibit different reactivity profiles and interact differently with other chiral molecules. However, specific studies detailing the synthesis and stereoselective reactions of this compound analogues are not readily found in the current body of scientific literature.

Conformational Rigidity and Its Consequences for Molecular Interactions

The two cyclobutylmethyl groups attached to the nitrogen atom introduce a degree of conformational constraint. The cyclobutane ring is more rigid than a longer alkyl chain, which limits the number of accessible conformations for the molecule. This conformational rigidity would influence how the molecule can orient itself to interact with other molecules, such as in receptor binding or in the transition state of a chemical reaction.

Future Perspectives and Emerging Research Domains for Bis Cyclobutylmethyl Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of strained ring systems like cyclobutanes can involve high-energy intermediates or hazardous reagents, making traditional batch synthesis challenging to scale up safely. Continuous flow chemistry offers a promising alternative by providing superior control over reaction parameters such as temperature, pressure, and reaction time, thereby enhancing safety and reproducibility. researchgate.net Future research will likely focus on developing a robust, multi-step continuous flow process for the synthesis of Bis(cyclobutylmethyl)amine and its derivatives. researchgate.net

This approach allows for the safe handling of potentially hazardous intermediates, such as alkyl azides, by generating and consuming them in situ, thus avoiding their isolation. researchgate.net Automated synthesis platforms integrated with flow reactors can enable the rapid generation of a library of this compound analogues. By systematically varying the substituents on the cyclobutane (B1203170) rings or the amine, researchers can quickly explore the structure-activity relationships for various applications, from materials science to medicinal chemistry.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (Liters) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-to-volume ratio |

| Safety | Lower, accumulation of hazardous intermediates | Higher, small reagent volumes, in situ generation |

| Reaction Time | Hours to days | Seconds to minutes |

| Yield | Variable, often moderate | Often higher and more reproducible |

| Scalability | Difficult and hazardous | Straightforward by running longer |

Exploration of Unconventional Reactivity Modes

The significant ring strain in the cyclobutane rings of this compound is a reservoir of potential energy that can be harnessed to drive unique chemical transformations not accessible to unstrained analogues. wikipedia.org Future research is expected to delve into "strain-release amination" strategies, where the strained C-C bonds of a cyclobutane precursor react directly with amines to form new C-N bonds. nih.govnih.gov This approach could provide a novel and direct route to synthesizing complex cyclobutane-containing amines. baranlab.org

Furthermore, the cyclobutane rings can undergo facile ring-cleavage under various conditions, including thermolysis, photolysis, or nucleophilic attack, leading to skeletal rearrangements that can generate complex molecular architectures. researchgate.net Investigating these unconventional reactivity modes could unlock new synthetic pathways. Another area of interest is the direct C–H functionalization of the cyclobutane rings or the α-position to the amine, which remains a significant challenge, particularly for unprotected cyclic amines. nih.govrsc.org Developing catalytic systems to achieve site-selective C-H functionalization would vastly expand the chemical space accessible from this compound.

Rational Design of Derivatives via Computational Chemistry

Computational chemistry is set to play a pivotal role in the rational design of this compound derivatives with tailored properties. The conformationally restricted, three-dimensional nature of the cyclobutane scaffold makes it an attractive, yet underutilized, motif in fields like fragment-based drug discovery (FBDD). nih.govnih.gov

Future research will likely employ a suite of computational tools:

Molecular Docking and Dynamics Simulations: These methods can predict how derivatives of this compound interact with biological targets, such as protein binding pockets. By simulating these interactions, researchers can rationally design modifications to enhance binding affinity and selectivity, as has been demonstrated for other cyclobutane-containing molecules. nih.govru.nl

Quantum Mechanics (QM) Calculations: QM methods can be used to understand the electronic structure and predict the reactivity of the strained rings, guiding the exploration of the unconventional reactivity modes discussed previously.

Library Design Algorithms: Using techniques like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, virtual libraries of derivatives can be designed to maximize chemical diversity and three-dimensional character, ensuring efficient exploration of the relevant chemical space for screening. nih.govvu.nl

| Computational Method | Application Area | Objective |

|---|---|---|

| Molecular Docking | Drug Discovery | Predict binding modes and affinity to protein targets. nih.gov |

| Molecular Dynamics (MD) Simulation | Drug Discovery, Materials Science | Assess the stability of ligand-protein complexes and conformational preferences. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculate transition state energies to predict reactivity and reaction pathways. acs.org |

| Principal Component Analysis (PCA) | Library Design | Guide the design of diverse chemical libraries for high-throughput screening. vu.nl |

Bio-inspired Chemical Transformations

The field of biocatalysis and bio-inspired chemistry offers environmentally benign and highly selective methods for chemical synthesis. Future research on this compound could explore the use of enzymes or enzyme-mimicking systems for its synthesis and modification. beilstein-journals.org

For instance, reductive aminases are enzymes capable of catalyzing the formation of secondary and tertiary amines under mild conditions. nih.govacs.org Developing a biocatalytic system for the synthesis of this compound could offer a sustainable alternative to traditional chemical methods. Moreover, inspiration from enzymatic processes, such as those involving copper amine oxidases, could lead to the development of novel catalytic systems for the selective α-C–H functionalization of the amine. chemrxiv.org Another avenue involves using genetic code expansion to incorporate non-canonical amino acids with secondary amines into proteins, effectively creating artificial enzymes that could perform novel transformations on substrates like this compound. sciencelink.netnih.govresearchgate.net These bio-inspired approaches could provide access to novel derivatives that are difficult to obtain through conventional synthesis, opening new possibilities for this unique chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.